9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazide
Overview
Description
9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazide, also known as DBCO-hydrazide, is a small molecule that has gained attention in the scientific community due to its unique chemical properties. This compound has been widely used in various scientific research applications, such as bioconjugation, drug delivery, and imaging.
Mechanism of Action
The mechanism of action of 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede is based on the click chemistry reaction between 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede and azide-containing biomolecules. The click chemistry reaction is a cycloaddition reaction between the DBCO group and the azide group, which results in the formation of a stable triazole linkage. This reaction is highly specific and bioorthogonal, which means it can be performed in living systems without interfering with biological processes.
Biochemical and Physiological Effects
9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede has been shown to have minimal toxicity in vitro and in vivo. However, the biochemical and physiological effects of 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede are dependent on the specific biomolecules it is conjugated to and the intended application.
Advantages and Limitations for Lab Experiments
One of the main advantages of 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede is its high specificity and efficiency in click chemistry reactions. This makes it a valuable tool for bioconjugation, drug delivery, and imaging applications. However, one limitation of 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede is its relatively high cost compared to other bioconjugation reagents.
Future Directions
There are several future directions for 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede research. One direction is the development of new click chemistry reactions that can be performed using 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede. Another direction is the optimization of 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede conjugation to biomolecules for improved drug delivery and imaging applications. Additionally, the use of 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede in combination with other bioconjugation reagents for improved specificity and efficiency is an area of future research.
Scientific Research Applications
9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede has been widely used in various scientific research applications. One of the most common applications of 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede is bioconjugation. 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede can be conjugated to various biomolecules, such as proteins, peptides, and nucleic acids, using click chemistry. Click chemistry is a chemical reaction that is highly specific, efficient, and bioorthogonal, which means it can be performed in living systems without interfering with biological processes.
Another application of 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede is drug delivery. 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede can be conjugated to drugs and targeted to specific cells or tissues using click chemistry. This targeted drug delivery approach can improve the efficacy and reduce the toxicity of drugs.
9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede has also been used in imaging applications. 9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazidede can be conjugated to imaging agents, such as fluorescent dyes and radioisotopes, and used for in vivo imaging.
Properties
IUPAC Name |
9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21-16-8-7-9-17(21)15-18(14-16)22(26)23-24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,10-13,16-18H,7-9,14-15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGDSSPQUSLQFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)NN(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.